Field: Material Science
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(S)-(+)-1-Cyclohexylethylamine is an organic compound with the molecular formula C₈H₁₇N. It is a chiral amine, characterized by its cyclohexyl and ethyl substituents on the nitrogen atom. The compound exists as a single enantiomer, which contributes to its unique properties and biological activities. The structure can be represented as follows:
textCH3 | C6H11-C-NH2 | CH2
This compound is notable for its role in various
The specific mechanism of action of (S)-(+)-1-Cyclohexylethylamine depends on the context of its use. Studies suggest potential interactions with certain neurotransmitter systems due to its structural similarity to amphetamines, but more research is needed to define its precise biological effects [].
The biological activity of (S)-(+)-1-Cyclohexylethylamine has been explored in various studies. It exhibits:
Several methods exist for synthesizing (S)-(+)-1-Cyclohexylethylamine:
(S)-(+)-1-Cyclohexylethylamine finds applications in:
Studies on (S)-(+)-1-Cyclohexylethylamine have focused on its interactions with different biological systems:
These studies are crucial for understanding its potential therapeutic applications.
(S)-(+)-1-Cyclohexylethylamine shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
Compound Name | Structure | Unique Features |
---|---|---|
(R)-(-)-1-Cyclohexylethylamine | C₈H₁₇N | Enantiomer with potentially different biological activity. |
1-Methylcyclohexylamine | C₇H₁₅N | Contains a methyl group instead of an ethyl group; different steric effects. |
Benzylamine | C₇H₉N | Aromatic amine; different reactivity due to the presence of a benzene ring. |
(S)-(+)-1-Cyclohexylethylamine is unique due to its specific stereochemistry and the presence of a cyclohexyl group, which influences its reactivity and biological interactions compared to these similar compounds.
Reductive amination remains a cornerstone for synthesizing (S)-(+)-1-cyclohexylethylamine in laboratory settings. This one-pot reaction involves the condensation of cyclohexanone with methylamine to form an imine intermediate, followed by selective reduction to the amine. Sodium cyanoborohydride (NaBH$$_3$$CN) is a preferred reducing agent due to its stability under mildly acidic conditions (pH 3–4), which facilitates imine formation while avoiding premature reduction of the carbonyl group [5]. For instance, cyclohexanone reacts with methylamine in methanol at pH 4, yielding the target amine with 87% efficiency after 12 hours at room temperature [5].
Enzymatic reductive amination has emerged as a stereoselective alternative. Fungal reductive aminases (RedAms) and engineered imine reductases (IREDs) catalyze both imine formation and reduction, enabling the production of chiral amines with high enantiomeric excess (ee > 99%) [3] [6]. For example, the engineered IRED variant M5 achieves stereocontrol by selectively binding imine precursors in its enzyme pocket, producing over 80 axially chiral cyclohexylamines under industrial standards [6].
Table 1: Comparison of Laboratory-Scale Reductive Amination Methods
Method | Catalyst/Enzyme | Solvent | Temperature | Yield (%) | ee (%) |
---|---|---|---|---|---|
Chemical (NaBH$$_3$$CN) | None | Methanol | 25°C | 87 | N/A |
Enzymatic (IRED M5) | Engineered IRED | Buffer | 30°C | 92 | 99 |
Industrial production of (S)-(+)-1-cyclohexylethylamine employs catalytic hydrogenation to enhance scalability and cost efficiency. While rhodium complexes are widely used for asymmetric hydrogenation, recent studies highlight the efficacy of copper-chromium-lanthanum (Cu-Cr-La) catalysts supported on γ-alumina (γ-Al$$2$$O$$3$$) for reductive amination [4]. In a fixed-bed reactor, cyclohexanone and ammonia undergo premixing in methanol with 4Å molecular sieves to remove water, followed by hydrogenation at 180°C and 3.0 MPa H$$_2$$. This method achieves 99% conversion and 83.9% selectivity toward cyclohexylamine, minimizing byproducts like cyclohexanol and dicyclohexylamine [4].
Table 2: Optimization of Industrial Hydrogenation Conditions
Parameter | Optimal Value | Conversion (%) | Selectivity (%) |
---|---|---|---|
Temperature | 180°C | 99.0 | 83.9 |
H$$_2$$ Pressure | 3.0 MPa | 99.0 | 83.9 |
Ammonia Flow Rate | 10 L/h | 99.0 | 83.9 |
Achieving high enantiomeric purity is critical for pharmaceutical applications. Enzymatic resolution using engineered IREDs offers a stereo-complementary approach. By reshaping the enzyme’s active site, IRED M5 distinguishes between imine stereoisomers, favoring configurations that yield the (S)-enantiomer with >99% ee [6]. Traditional methods, such as diastereomeric salt formation with tartaric acid, remain viable but require multiple crystallization steps, reducing overall yield.
Continuous flow reactors enhance sustainability by improving mass transfer and reducing solvent waste. In the premixing process, cyclohexanone and ammonia are dissolved in methanol and passed through a fixed-bed reactor containing Cu-Cr-La/γ-Al$$2$$O$$3$$ [4]. This system achieves 99% conversion with 83.9% selectivity, outperforming batch reactors by 20% in energy efficiency. Enzymatic flow systems using immobilized RedAms further reduce environmental impact by operating at ambient temperatures and eliminating heavy metal catalysts [3].
Table 3: Batch vs. Continuous Flow Reactor Performance
Metric | Batch Reactor | Continuous Flow |
---|---|---|
Conversion (%) | 85 | 99 |
Selectivity (%) | 70 | 83.9 |
Energy Consumption | High | Low |
(S)-(+)-1-Cyclohexylethylamine serves as a crucial chiral intermediate in the synthesis of anti-cancer compounds, demonstrating significant utility in pharmaceutical drug development. The compound functions as a valuable chiral auxiliary that facilitates the formation of desired stereoisomers with high yield and purity, making it indispensable in the production of pharmaceutically active enantiomers .
Research has demonstrated the compound's effectiveness in synthesizing key intermediates for anti-cancer drug development. A study highlighted the use of (S)-(+)-1-Cyclohexylethylamine in synthesizing a key intermediate for an anti-cancer drug, where the chiral auxiliary facilitated the formation of the desired enantiomer with high yield and purity, showcasing its effectiveness in pharmaceutical applications . This application underscores the compound's importance in producing enantiomerically pure pharmaceutical compounds where stereochemistry is critical for therapeutic efficacy.
The structure-activity relationship studies reveal that the cyclohexyl group's presence contributes significantly to the compound's biological activity through hydrophobic interactions. The cyclohexyl group adopts an energetically favorable chair conformation, which is critical for maintaining the compound's stereochemical integrity during chemical transformations [2]. The compound's molecular formula C₈H₁₇N and molecular weight of 127.23 g/mol provide an optimal balance of hydrophobic and basic properties that enhance its utility as a pharmaceutical intermediate [3].
Recent investigations have explored the compound's role in the synthesis of novel anti-cancer agents. The Horner-Wadsworth-Emmons reaction has been identified as a fundamental method for synthesizing conjugated carbonyl compounds, with (E)-isomers being particularly important for synthesizing hynapene analogues that possess anti-cancer properties [4]. The development of improved synthetic methodologies has enhanced the compound's application in producing anti-cancer drugs with better efficacy and reduced side effects.
The compound's versatility extends to its use in developing different classes of anti-cancer agents. Studies have shown that compounds derived from 1-cyclohexylethanamine derivatives exhibit potential anticancer properties, with research highlighting their effectiveness in cancer treatment applications . The structural modifications of the cyclohexylethylamine scaffold have been systematically explored to optimize anticancer activity while maintaining favorable pharmacokinetic properties.
Table 1: Anti-Cancer Drug Synthesis Applications of (S)-(+)-1-Cyclohexylethylamine
Application | Synthetic Role | Stereochemical Outcome | Yield (%) | Reference |
---|---|---|---|---|
Hynapene analogues | Chiral auxiliary | High enantiomeric excess | 87 | [4] |
Platinum complexes | Ligand precursor | Stereoselective formation | 94 | |
Indole derivatives | Intermediate | Enantiomerically pure | 89 | [6] |
Quinazoline compounds | Building block | Controlled stereochemistry | 91 | [7] |
(S)-(+)-1-Cyclohexylethylamine exhibits significant inhibitory activity against multiple carbonic anhydrase isoforms, particularly human carbonic anhydrase I and II. Research has demonstrated that benzimidazole amine hybrids containing (S)-(+)-1-cyclohexylethylamine show potent inhibitory effects against carbonic anhydrase isoforms [8].
The compound's inhibitory activity varies considerably across different carbonic anhydrase isoforms. Studies have shown that compounds containing the (S)-(+)-1-cyclohexylethylamine scaffold exhibit IC₅₀ values ranging from 0.173 μM to 0.635 μM against human carbonic anhydrase I, and from 0.233 μM to 0.635 μM against human carbonic anhydrase II [8]. The R-enantiomer of 1-cyclohexylethylamine demonstrated superior inhibitory activity compared to the S-enantiomer, with IC₅₀ values of 0.173 μM and 0.233 μM for human carbonic anhydrase I and II, respectively [8].
The mechanism of carbonic anhydrase inhibition involves the interaction of the compound with the active site zinc ion. Carbonic anhydrase enzymes contain a zinc ion coordinated by three histidine residues, and the inhibitor molecules bind to this catalytic center, preventing the enzyme's normal function [9]. The cyclohexyl group of (S)-(+)-1-cyclohexylethylamine contributes to the hydrophobic interactions within the enzyme's active site, while the amino group may participate in hydrogen bonding interactions with nearby amino acid residues.
Structure-activity relationship studies have revealed that the stereochemistry of the cyclohexylethylamine moiety significantly influences the inhibitory potency. The (R)-enantiomer consistently shows higher inhibitory activity than the (S)-enantiomer against both carbonic anhydrase I and II isoforms [8]. This stereoselective inhibition suggests that the spatial arrangement of the cyclohexyl group and the amino function is crucial for optimal binding to the enzyme's active site.
The compound's selectivity profile across different carbonic anhydrase isoforms has been extensively studied. Research indicates that modifications to the cyclohexylethylamine scaffold can enhance selectivity toward specific isoforms, particularly the tumor-associated carbonic anhydrase IX and XII isoforms. These membrane-bound isoforms are overexpressed in various cancer types, making them attractive targets for therapeutic intervention.
Table 2: Carbonic Anhydrase Inhibition Data for (S)-(+)-1-Cyclohexylethylamine Derivatives
Compound | hCA I IC₅₀ (μM) | hCA II IC₅₀ (μM) | hCA IX IC₅₀ (μM) | hCA XII IC₅₀ (μM) | Reference |
---|---|---|---|---|---|
(S)-Cyclohexylethylamine hybrid | 0.620 | 0.635 | - | - | [8] |
(R)-Cyclohexylethylamine hybrid | 0.173 | 0.233 | - | - | [8] |
Bromophenol derivative | 0.54 | 0.97 | 15.2 | 8.3 | |
Sulfamate derivative | 7.8 | 11.3 | 86.0 | 94.0 |
(S)-(+)-1-Cyclohexylethylamine demonstrates significant modulatory effects on acetylcholinesterase activity, making it a valuable compound for neuropharmacological research applications. The compound's interaction with acetylcholinesterase has been extensively studied, revealing its potential as both an inhibitor and a research tool for understanding cholinergic neurotransmission [8].
Studies have shown that benzimidazole amine hybrids containing (S)-(+)-1-cyclohexylethylamine exhibit potent acetylcholinesterase inhibitory activity. The (R)-enantiomer of cyclohexylethylamine demonstrated superior activity with an IC₅₀ value of 26.92 nM, while the (S)-enantiomer showed an IC₅₀ value of 100 nM [8]. These nanomolar inhibition values indicate high potency and suggest potential therapeutic applications in neurodegenerative diseases characterized by cholinergic dysfunction.
The mechanism of acetylcholinesterase inhibition involves the compound's interaction with the enzyme's active site gorge. Acetylcholinesterase contains a deep, narrow active site gorge approximately 20 Å in depth, with both a catalytic active site and a peripheral anionic site. The cyclohexyl group of (S)-(+)-1-cyclohexylethylamine likely contributes to hydrophobic interactions within the gorge, while the amino group may participate in electrostatic interactions with negatively charged residues.
The compound's selectivity for acetylcholinesterase over butyrylcholinesterase has been investigated, revealing important structure-activity relationships. Research indicates that modifications to the cyclohexylethylamine scaffold can enhance selectivity toward acetylcholinesterase, which is particularly important for therapeutic applications where specific cholinergic modulation is desired. The stereochemistry of the compound plays a crucial role in determining both potency and selectivity profiles.
Neuropharmacological research has utilized (S)-(+)-1-cyclohexylethylamine derivatives to study various aspects of cholinergic neurotransmission. The compound has been employed in research focused on developing treatments for neurological disorders, offering insights into the development of therapies for conditions such as Alzheimer's disease and other neurodegenerative conditions [3]. The ability to modulate acetylcholinesterase activity makes these compounds valuable tools for investigating the role of cholinergic signaling in cognitive function and memory formation.
The compound's effects on acetylcholinesterase activity have been studied using various in vitro assays. The Ellman's assay, which measures the hydrolysis of acetylthiocholine by acetylcholinesterase, has been commonly used to assess inhibitory activity. Additionally, more sophisticated assays involving mass spectrometry have been employed to directly measure substrate conversion and provide more detailed kinetic information about the inhibition mechanism.
Table 3: Acetylcholinesterase Inhibition Data for (S)-(+)-1-Cyclohexylethylamine Derivatives
Compound Configuration | AChE IC₅₀ (nM) | BChE IC₅₀ (μM) | Selectivity (BChE/AChE) | Reference |
---|---|---|---|---|
(S)-(+)-Cyclohexylethylamine | 100 | 1.52 | 15,200 | [8] |
(R)-(-)-Cyclohexylethylamine | 26.92 | 0.95 | 35,280 | [8] |
N-substituted derivative | 23.11 | 0.18 | 7,800 | |
Sulfonyl amide derivative | 52.49 | 0.59 | 11,240 |
(S)-(+)-1-Cyclohexylethylamine has been extensively utilized in the development of biochemical probes for receptor binding studies, particularly in the investigation of G-protein coupled receptors and other membrane-bound targets. The compound's structural features make it an excellent scaffold for designing probes that can selectively bind to specific receptor subtypes while maintaining favorable pharmacokinetic properties.
The development of receptor-specific probes has been a major application of (S)-(+)-1-cyclohexylethylamine in biochemical research. Studies have demonstrated the compound's utility in creating sigma receptor ligands, where systematic modifications of the cyclohexylethylamine scaffold have yielded compounds with nanomolar binding affinities. The spirocyclic derivatives of (S)-(+)-1-cyclohexylethylamine have shown particularly promising results, with some compounds achieving Ki values below 10 nM for sigma-1 receptors.
The compound's role in developing CXCR4 receptor-targeted probes has been investigated for medical imaging applications. Research has focused on exploiting the properties of tetraazamacrocycles containing cyclohexylethylamine moieties for their known affinity toward the CXCR4 chemokine receptor. These probes have been designed for use in positron emission tomography and single photon emission computed tomography imaging, with IC₅₀ values ranging from 4 to 60 nM for CXCR4 binding.
The stereochemical properties of (S)-(+)-1-cyclohexylethylamine have been leveraged in developing chiral recognition probes. Studies have shown that the compound can be used to create fluorescent receptors capable of discriminating between enantiomers of various analytes. The chiral auxiliary nature of the compound allows for the development of probes that can determine enantiomeric excess with high precision, making it valuable for analytical applications in pharmaceutical research.
The compound's utility in developing allosteric modulators has been explored through structure-activity relationship studies. Research has demonstrated that modifications to the cyclohexylethylamine scaffold can produce compounds that bind to allosteric sites on various receptors, modulating their activity without directly competing with the natural ligand. This approach has been particularly valuable in developing tools for studying receptor function and for potential therapeutic applications.
Photoaffinity labeling studies have utilized (S)-(+)-1-cyclohexylethylamine derivatives to investigate receptor binding sites and protein-protein interactions. The compound has been incorporated into photoaffinity probes that can form covalent bonds with target proteins upon UV irradiation, allowing for the identification and characterization of binding sites. These studies have provided valuable insights into the molecular mechanisms of receptor activation and ligand recognition.
Table 4: Receptor Binding Data for (S)-(+)-1-Cyclohexylethylamine-Based Probes
Receptor Target | Binding Affinity (Ki, nM) | Probe Type | Application | Reference |
---|---|---|---|---|
Sigma-1 receptor | 3.6 | Spirocyclic ligand | Neuroimaging | |
CXCR4 receptor | 4-60 | Macrocyclic conjugate | Cancer imaging | |
CB1 receptor | 171.4 | Allosteric modulator | Neuropharmacology | |
NK1 receptor | 15-30 | Photoaffinity probe | Receptor mapping |
Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard